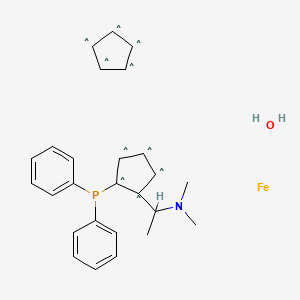
Tetraphenylphosphanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylphosphonium chloride is an organic compound with the chemical formula ( \text{C}{24}\text{H}{20}\text{ClP} ). It consists of a tetraphenylphosphonium cation and a chloride anion. This compound is a colorless solid and is known for its use in generating lipophilic salts from inorganic and organometallic anions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium chloride can be synthesized by the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts: [ \text{PhCl} + \text{PPh}_3 \rightarrow \text{Ph}_4\text{PCl} ] This reaction involves the use of chlorobenzene (PhCl) and triphenylphosphine (PPh3) under the presence of nickel salts as a catalyst .
Industrial Production Methods: The industrial production of tetraphenylphosphonium chloride follows similar synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The compound is typically crystallized from acetone and dried under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with organometallic anionic complexes to form corresponding salts.
Reduction Reactions: It can be reduced to form tetraphenylphosphine and other products depending on the reagents used.
Common Reagents and Conditions:
Lithium Dialkylamides: React with tetraphenylphosphonium chloride to give products like 9-phenyl-9-phosphafluorene and benzene.
Nickel Salts: Used as catalysts in the synthesis of tetraphenylphosphonium chloride.
Major Products Formed:
Lipophilic Salts: Formed from the reaction with inorganic and organometallic anions.
Tetraphenylphosphine: Formed through reduction reactions.
Scientific Research Applications
Tetraphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst to facilitate the dissolution of inorganic anions in organic solvents.
Biology: Employed in studies involving ion-solvation and ion-association behavior.
Industry: Utilized in the production of perovskite solar cells to enhance the crystallinity of thin films.
Mechanism of Action
Tetraphenylphosphonium chloride exerts its effects primarily through its ability to form lipophilic salts. The tetraphenylphosphonium cation interacts with various anions, facilitating their dissolution in organic solvents. This property makes it an effective phase-transfer catalyst, allowing for the transfer of anions between different phases .
Comparison with Similar Compounds
Tetraphenylphosphonium Bromide: Similar in structure but contains a bromide anion instead of chloride.
Tetrabutylphosphonium Chloride: Contains butyl groups instead of phenyl groups.
Tetraphenylarsonium Chloride: Contains an arsenic atom instead of phosphorus.
Uniqueness: Tetraphenylphosphonium chloride is unique due to its high melting point and solubility in organic solvents, which is facilitated by the rigidity of the phenyl groups. This property makes it particularly useful in crystallization processes and as a phase-transfer catalyst .
Properties
Molecular Formula |
C24H21ClP+ |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
tetraphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1; |
InChI Key |
WAGFXJQAIZNSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


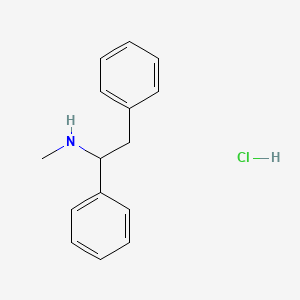
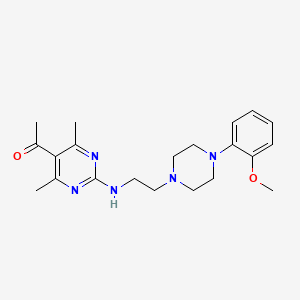
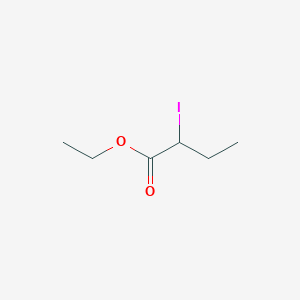
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
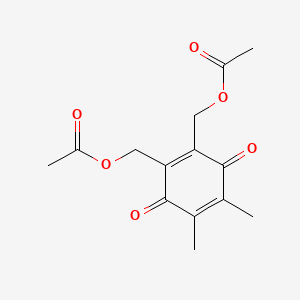
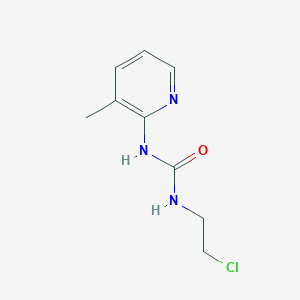
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
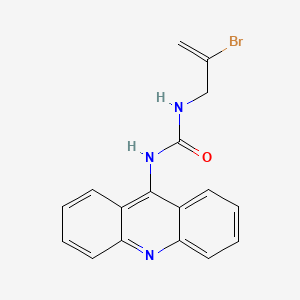

![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)
